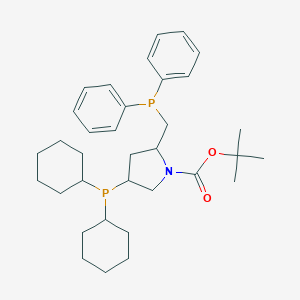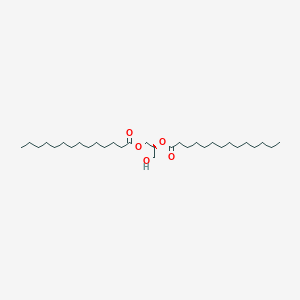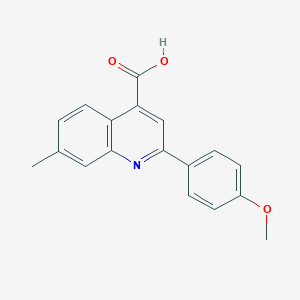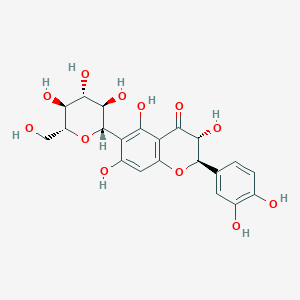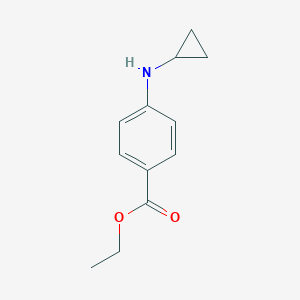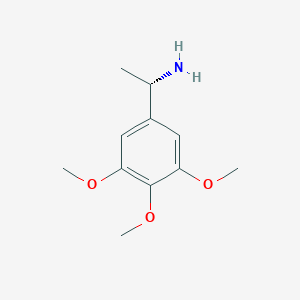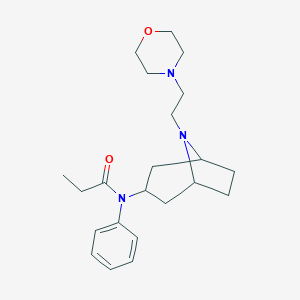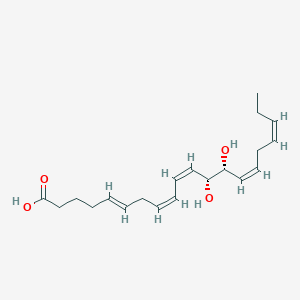
N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride, also known as CMPI, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a selective inhibitor of the protein kinase CK2, which has been implicated in a variety of cellular processes, including cell growth, differentiation, and apoptosis. The purpose of
Mecanismo De Acción
The mechanism of action of N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride involves the inhibition of CK2, which is a serine/threonine protein kinase that is involved in a variety of cellular processes. CK2 has been implicated in the regulation of cell growth, differentiation, and apoptosis, as well as DNA repair and transcriptional regulation. By inhibiting CK2, N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride can modulate these cellular processes and potentially provide insights into the role of CK2 in various diseases.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride are largely dependent on the specific cellular context in which it is used. However, studies have shown that N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride can inhibit cell growth and induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent. Additionally, N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride has been shown to modulate the inflammatory response in animal models, suggesting that it may have potential as an anti-inflammatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride in lab experiments is its selectivity for CK2. This allows researchers to specifically target this protein kinase and investigate its role in various cellular processes. Additionally, the well-established synthesis method for N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride allows for the production of large quantities of the compound for use in experiments. However, one limitation of using N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride is its potential off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride. One area of interest is the development of more selective CK2 inhibitors, which may have fewer off-target effects than N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride. Additionally, researchers may investigate the potential use of N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride as an anticancer or anti-inflammatory agent in animal models. Finally, the role of CK2 in neurodegenerative diseases such as Alzheimer's and Parkinson's may be an area of future research for N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride.
Métodos De Síntesis
The synthesis of N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride involves the reaction of 2-chloro-6-methylphenyl isocyanate with 4-pyridinylamine in the presence of a base. The resulting product is then treated with hydrochloric acid to form the monohydrochloride salt of N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride. This synthesis method has been well-established in the literature and has been used to produce N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride in large quantities for scientific research.
Aplicaciones Científicas De Investigación
N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride has been extensively studied for its potential use as a tool compound in scientific research. Its selectivity for CK2 makes it a valuable tool for studying the role of this protein kinase in various cellular processes. N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride has been used to investigate the role of CK2 in cancer, inflammation, and neurodegenerative diseases, among other areas of research.
Propiedades
Número CAS |
124421-10-9 |
|---|---|
Nombre del producto |
N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea monohydrochloride |
Fórmula molecular |
C13H13Cl2N3O |
Peso molecular |
298.16 g/mol |
Nombre IUPAC |
1-(2-chloro-6-methylphenyl)-3-pyridin-4-ylurea;hydrochloride |
InChI |
InChI=1S/C13H12ClN3O.ClH/c1-9-3-2-4-11(14)12(9)17-13(18)16-10-5-7-15-8-6-10;/h2-8H,1H3,(H2,15,16,17,18);1H |
Clave InChI |
AQIVEWAADQUAHH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)NC2=CC=NC=C2.Cl |
SMILES canónico |
CC1=C(C(=CC=C1)Cl)NC(=O)NC2=CC=NC=C2.Cl |
Sinónimos |
CI 953 CI-953 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



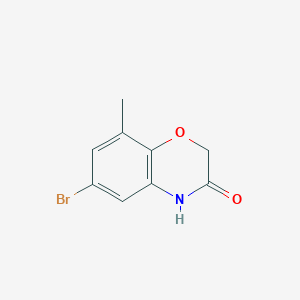
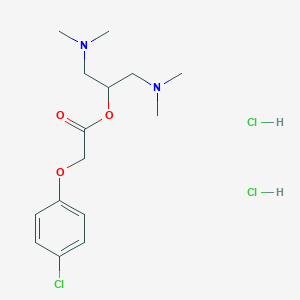
![methyl 2-[(E)-pentadec-3-enyl]-2H-azirine-3-carboxylate](/img/structure/B53036.png)
